"Terbufos-sulfoxide chemical structure and properties"
"Terbufos-sulfoxide chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbufos-sulfoxide is an organophosphorus compound and a major metabolite of the systemic insecticide and nematicide, Terbufos. As a potent acetylcholinesterase (AChE) inhibitor, Terbufos-sulfoxide plays a crucial role in the toxicology and environmental fate of its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Terbufos-sulfoxide, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
Terbufos-sulfoxide, with the IUPAC name S-[(tert-butylsulfinyl)methyl] O,O-diethyl phosphorodithioate, is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two ethoxy groups and a sulfinylmethyl group.
Figure 1: Chemical structure of Terbufos-sulfoxide.
Physicochemical Properties
A summary of the key physicochemical properties of Terbufos-sulfoxide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10548-10-4 | [1][2][3] |
| Molecular Formula | C₉H₂₁O₃PS₃ | [1][2] |
| Molecular Weight | 304.43 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 397.3 ± 44.0 °C (Predicted) | [4] |
| Melting Point | -46 °C | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents like Chloroform and Methanol. | [1][4] |
| Vapor Pressure | Data not readily available. The parent compound, Terbufos, has a vapor pressure of 3.16 x 10⁻⁴ mmHg at 25 °C. | |
| LD₅₀ (Oral, female mice) | 3.4 mg/kg bw | [6] |
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphorus compounds, the primary mechanism of toxicity for Terbufos-sulfoxide is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh).
The inhibition of AChE by Terbufos-sulfoxide leads to an accumulation of ACh at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects.
Figure 2: Signaling pathway of acetylcholinesterase inhibition.
Experimental Protocols
Synthesis of Terbufos-Sulfoxide (Representative Protocol)
As Terbufos-sulfoxide is a primary oxidation product of Terbufos, a general method for the selective oxidation of a thioether to a sulfoxide can be adapted. A common and controlled method involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Terbufos
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve Terbufos in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve one equivalent of m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the cooled Terbufos solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Terbufos-sulfoxide.
Figure 3: Experimental workflow for the synthesis of Terbufos-sulfoxide.
Analytical Determination of Terbufos-Sulfoxide
The analysis of Terbufos-sulfoxide in environmental and biological matrices is typically performed using chromatographic methods coupled with sensitive detectors.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (e.g., soil):
-
Extract a known weight of the soil sample with an appropriate solvent mixture, such as acetone/water.
-
Filter the extract and partition it with a non-polar solvent like dichloromethane.
-
Concentrate the organic phase and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering substances.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure separation of analytes.
-
Injector: Splitless mode for trace analysis.
-
MS Detector: Electron ionization (EI) source with selective ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for Terbufos-sulfoxide.
-
Quantification: Use an internal standard and a calibration curve prepared from certified reference standards of Terbufos-sulfoxide.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the AChE inhibitory activity of a compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Terbufos-sulfoxide solution of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the Terbufos-sulfoxide solution (or a control with no inhibitor).
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by Terbufos-sulfoxide can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion
Terbufos-sulfoxide, as a primary and toxicologically significant metabolite of Terbufos, is of considerable interest to researchers in the fields of environmental science, toxicology, and drug development. Its potent inhibition of acetylcholinesterase underscores the need for sensitive analytical methods for its detection and a thorough understanding of its chemical behavior. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this important organophosphorus compound.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. fao.org [fao.org]
- 4. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [tib.eu]
- 6. Gas-liquid chromatography as a tool to determine vapor pressure of low-volatility pesticides: A critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
